
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline Derivative: Starting with 5-bromoindoline, the compound is reacted with potassium tert-butylate in 1,4-dioxane to form an intermediate.
Coupling Reaction: The intermediate is then coupled with tert-butyl 4-(6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate in 1,4-dioxane at 80°C for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The exact mechanism of action for (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
相似化合物的比较
Similar Compounds
Indoline Derivatives: Compounds like 5-bromoindoline share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are also comparable.
Phenylmethanone Derivatives: Benzophenone is a well-known compound in this category.
Uniqueness
What sets (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone apart is its unique combination of indoline, pyridine, and phenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |
InChI 键 |
HKTRAZIGIJIXGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
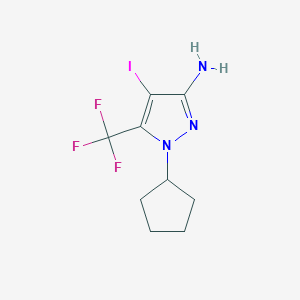
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
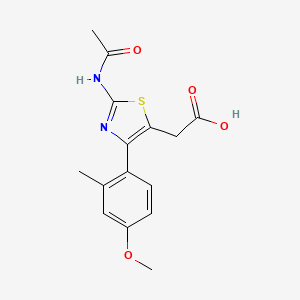
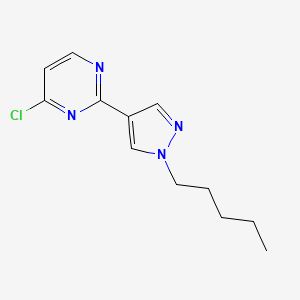

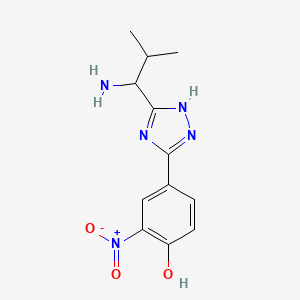

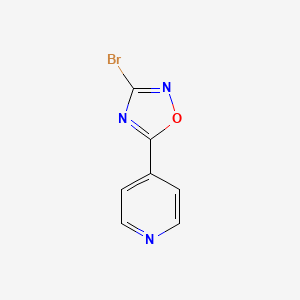
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)
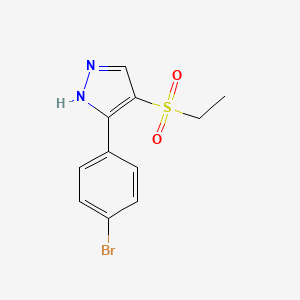
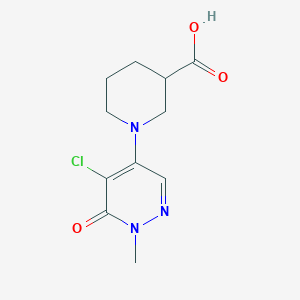
![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)

